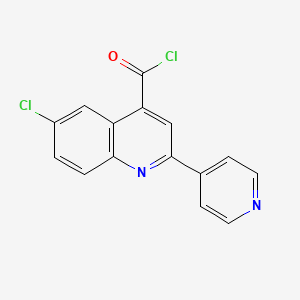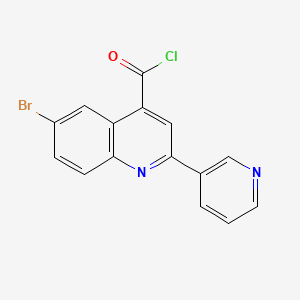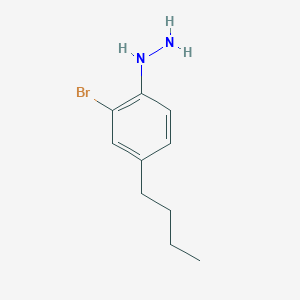
(2-Bromo-4-butylphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-butylphenyl)hydrazine is an organic compound characterized by the presence of a bromine atom and a butyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-butylphenyl)hydrazine typically involves the following steps:
Diazotization: The starting material, 2-bromo-4-butylaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-4-butylphenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be further reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
(2-Bromo-4-butylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of (2-Bromo-4-butylphenyl)hydrazine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways by forming stable complexes with biological macromolecules.
Comparison with Similar Compounds
- (2-Bromo-4-methylphenyl)hydrazine
- (2-Bromo-4-ethylphenyl)hydrazine
- (2-Bromo-4-propylphenyl)hydrazine
Comparison:
- Uniqueness: The butyl group in (2-Bromo-4-butylphenyl)hydrazine provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs.
- Reactivity: The presence of the butyl group can influence the compound’s reactivity and interaction with other molecules, making it unique in its chemical behavior and potential applications .
Properties
Molecular Formula |
C10H15BrN2 |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
(2-bromo-4-butylphenyl)hydrazine |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-4-8-5-6-10(13-12)9(11)7-8/h5-7,13H,2-4,12H2,1H3 |
InChI Key |
BNHAWILRBDSUGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



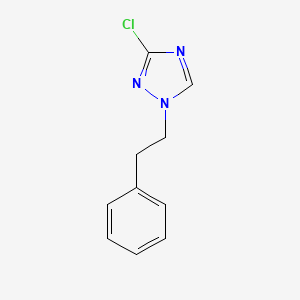
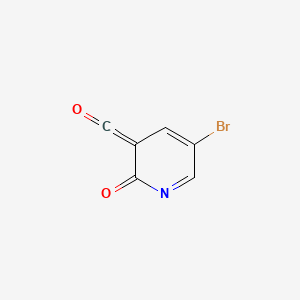
![8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione](/img/structure/B12347982.png)
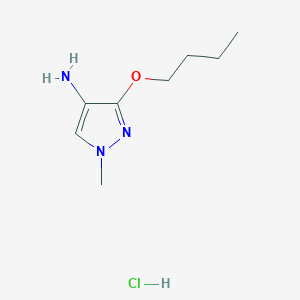
![Methyl 1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidin-1-ium-6-carboxylate](/img/structure/B12348001.png)


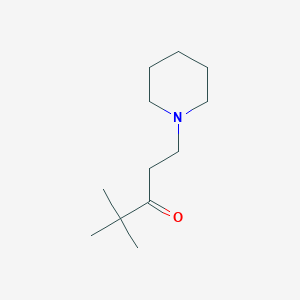
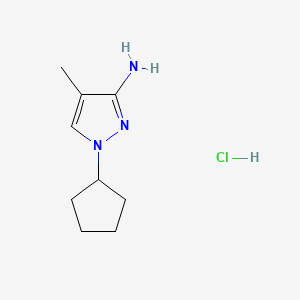
![5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B12348030.png)
